molecular formula C26H24N2O5 B5136181 N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide

N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B5136181
M. Wt: 444.5 g/mol
InChI Key: UOHILOBRARAREW-UHFFFAOYSA-N
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Description

N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site distinct from the glutamate binding site. It acts as a non-competitive antagonist, meaning it does not compete with glutamate for binding, but instead blocks the channel pore of the receptor, preventing ion flow and reducing the amplitude of the excitatory postsynaptic potential.
Biochemical and Physiological Effects
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking AMPA receptor-mediated synaptic transmission, it has been shown to modulate other ion channels, including NMDA and kainate receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is its high potency and selectivity for the AMPA receptor, allowing for precise manipulation of synaptic transmission. However, its non-competitive mechanism of action can make interpretation of results more complex, and it has been shown to have off-target effects at high concentrations.

Future Directions

There are a number of potential future directions for research involving N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in investigating its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies are needed to fully understand its effects on other ion channels and its antioxidant properties. Finally, the development of more selective AMPA receptor antagonists could lead to greater insights into the role of this receptor subtype in synaptic plasticity and neurological function.

Synthesis Methods

N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form 2,4-bis(2-nitrophenyl)-1,3-dioxolane. This compound is then reacted with 4-chloroquinoline to form the desired N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide product.

Scientific Research Applications

N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been primarily used in neuroscience research to study the role of the AMPA receptor in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on AMPA receptors, leading to a decrease in excitatory neurotransmission. This has allowed researchers to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as epilepsy and stroke.

properties

IUPAC Name

N,2-bis(2,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-16-9-11-19(24(13-16)32-3)23-15-20(18-7-5-6-8-21(18)27-23)26(29)28-22-12-10-17(31-2)14-25(22)33-4/h5-15H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHILOBRARAREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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